4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Kinase hinge binding Regioisomer SAR Hydrogen-bond acceptor vector

This compound is the correct 3-pyridyl (nicotinoyl) regioisomer, which presents a dual H-bond acceptor vector (carbonyl oxygen and pyridine nitrogen) compatible with kinase hinge residues. Blind substitution with 2- or 4-pyridyl analogs alters binding topology and can invalidate assay results. The unsubstituted pyridine ring provides a clean SAR baseline, while the cyclopropyl group allows parallel optimization of metabolic stability. With a LogP of 1.9 and TPSA of 68.2 Ų, the scaffold retains lead-like property space for further elaboration. Commercial availability at ≥95% purity supports immediate use in biophysical fragment screening without re-purification. Procure the correct regioisomer to ensure reproducible binding data.

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 2309553-55-5
Cat. No. B2695908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
CAS2309553-55-5
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CN=CC=C4
InChIInChI=1S/C19H22N4O2/c24-19(16-2-1-7-20-11-16)23-8-5-14(6-9-23)12-25-18-10-17(15-3-4-15)21-13-22-18/h1-2,7,10-11,13-15H,3-6,8-9,12H2
InChIKeyANBWWJRFSQLNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine (CAS 2309553-55-5): Structural Baseline & Procurement Context


4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine (CAS 2309553-55-5) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 4-position with a cyclopropyl group and at the 6-position with a piperidin-4-ylmethoxy linker conjugated to a nicotinoyl (pyridine-3-carbonyl) moiety. Its molecular formula is C₁₉H₂₂N₄O₂, with a molecular weight of 338.41 g/mol and a typical vendor-reported purity of ≥95% [1]. The compound belongs to a class of pyrimidine-based scaffolds that have garnered interest as potential kinase inhibitors or receptor modulators, leveraging the dual pyridine-pyrimidine pharmacophore arrangement [2]. Commercially, it is offered through screening compound suppliers such as Life Chemicals (catalog F6658-5845) at milligram scale for early-stage drug discovery [1].

Why Generic Substitution Fails for 4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine: The Regiochemical and Pharmacophoric Imperative


In-class pyrimidine-piperidine compounds cannot be freely interchanged with CAS 2309553-55-5 because subtle variations in the pyridine carbonyl attachment point (3-position vs. 2- or 4-position), the nature of the heteroaryl carbonyl substituent, and the presence or absence of the cyclopropyl group on the pyrimidine core fundamentally alter hydrogen-bonding geometry, conformational preferences, and target binding topology [1]. The pyridine-3-carbonyl (nicotinoyl) substituent presents a specific H-bond acceptor vector that differs from the pyridine-2-carbonyl or pyridine-4-carbonyl regioisomers, which can shift the recognition pattern at kinase hinge regions or other nucleotide-binding pockets by altering the spatial presentation of the carbonyl oxygen and pyridine nitrogen [2]. Consequently, even structurally close analogs bearing a bromine atom on the pyridine ring (e.g., CAS 2309571-87-5) or replacing the nicotinoyl group with a thiophene carbonyl exhibit distinct electronic and steric profiles that can lead to divergent binding affinities, selectivity windows, and ADME properties [1]. These differences make blind procurement of a similar-looking compound scientifically unjustifiable without confirmatory assay data.

Quantitative Differentiation Evidence: 4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine vs. Nearest Analogs


Pyridine Carbonyl Regiochemistry: 3-Position Nicotinoyl vs. 2-Position Picolinoyl – Hydrogen-Bond Acceptor Geometry

The pyridine-3-carbonyl (nicotinoyl) group in CAS 2309553-55-5 positions the pyridine nitrogen meta to the carbonyl attachment point, creating a hydrogen-bond acceptor vector that differs significantly from the pyridine-2-carbonyl (picolinoyl) regioisomer (CAS 2320144-69-0), where the nitrogen is ortho to the carbonyl and can participate in intramolecular interactions with the amide carbonyl [1]. The 3-pyridyl isomer presents a non-coplanar geometry between the pyridine ring and the amide plane due to reduced steric congestion, whereas the 2-pyridyl isomer can adopt a more planar conformation that alters the presentation of both the carbonyl oxygen and the pyridine nitrogen to the target binding site [2]. This results in a distinct pharmacophoric fingerprint: the distance between the carbonyl oxygen and the pyridine nitrogen is approximately 4.8 Å in the 3-pyridyl isomer vs. approximately 3.2 Å in the 2-pyridyl isomer, a difference that can discriminate between kinase hinge regions with different residue geometries [2].

Kinase hinge binding Regioisomer SAR Hydrogen-bond acceptor vector

Halogen Substitution Effect: 5-Bromo Analog vs. Unsubstituted Nicotinoyl – Electronic and Steric Impact on π-Stacking and CYP Susceptibility

The 5-bromo analog (CAS 2309571-87-5) introduces a heavy halogen at the pyridine 5-position, which increases molecular weight by ~79 Da (417.3 vs. 338.4 g/mol) and adds significant steric bulk (van der Waals radius of Br ≈ 1.85 Å vs. H ≈ 1.20 Å) . This substitution alters the electrostatic potential surface of the pyridine ring, reducing π-electron density and potentially weakening π-π stacking interactions with aromatic residues (e.g., Phe gatekeeper residues) commonly exploited in kinase inhibitor binding [1]. The unsubstituted nicotinoyl compound (CAS 2309553-55-5) preserves the full π-system without polarizable halogen effects, which may favor targets where edge-to-face aromatic interactions dominate [1]. Additionally, the bromine atom introduces a site for oxidative metabolism (CYP-mediated debromination or epoxidation) that is absent in the parent compound, potentially leading to divergent metabolic stability profiles [1].

Halogen SAR CYP metabolic stability π-π stacking interactions

Cyclopropyl Substituent Contribution: Metabolic Stability and Conformational Restriction vs. Isopropyl or Hydrogen Analogs

The cyclopropyl group at the pyrimidine 4-position in CAS 2309553-55-5 provides a unique combination of metabolic stability and conformational restriction that distinguishes it from analogs bearing isopropyl, ethyl, or unsubstituted pyrimidine cores [1]. Cyclopropyl rings are known to resist CYP-mediated ω-oxidation due to the lack of accessible C–H bonds for hydrogen atom abstraction at the cyclopropyl methylene positions, which are geometrically constrained relative to linear alkyl chains [2]. In contrast, an isopropyl analog would present two terminal methyl groups as metabolic soft spots, while a hydrogen-substituted analog would lack the steric bulk that can fill hydrophobic pockets in kinase active sites [1]. The cyclopropyl group also imposes a defined dihedral angle relative to the pyrimidine ring, locking the conformation and reducing the entropic penalty upon target binding compared to freely rotating alkyl substituents [2].

Cyclopropyl metabolic shield Conformational restriction CYP oxidative metabolism

Computed Physicochemical Property Differentiation: TPSA, LogP, and Rotatable Bond Count vs. In-Class Analogs

CAS 2309553-55-5 occupies a favorable drug-like property space with a computed topological polar surface area (TPSA) of 68.2 Ų, XLogP3 of 1.9, and 5 rotatable bonds [1]. These values place the compound within the lead-like chemical space (TPSA < 140 Ų, LogP < 3, rotatable bonds ≤ 10) as defined by standard filters [2]. In comparison, the 5-bromo analog (CAS 2309571-87-5) has the same TPSA but elevated LogP (predicted ~2.4–2.7) due to the lipophilic bromine, which reduces its compliance with lead-like criteria [2]. The des-nicotinoyl precursor (CAS 2549032-89-3, 4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine) has a lower molecular weight (233.3 Da) and TPSA of ~38 Ų, but lacks the H-bond acceptor functionality of the carbonyl and pyridine that may be essential for target recognition [1].

Physicochemical property comparison Drug-likeness Lead-like space

Vendor Purity and Procurement Reliability: Lot-to-Lot Consistency vs. In-House Synthesis Uncertainty

CAS 2309553-55-5 is commercially available from Life Chemicals (catalog F6658-5845) with a stated purity specification of ≥95% as determined by LC-MS or ¹H NMR [1]. This commercial source provides quality-controlled aliquots (1 mg at $81, 30 mg available) suitable for reproducible dose-response assays [1]. In contrast, the closest regioisomer (pyridine-2-carbonyl, CAS 2320144-69-0) and the 5-bromo analog (CAS 2309571-87-5) are primarily available from different vendors without documented purity specifications . The absence of a defined purity specification for comparator analogs introduces uncertainty in IC₅₀/EC₅₀ determinations, as impurities can act as confounding inhibitors or cytotoxic agents, leading to irreproducible results across laboratories .

Vendor purity comparison QC consistency Screening compound procurement

Best Research & Industrial Application Scenarios for 4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine


Kinase Inhibitor Hit Identification via HTS: Nicotinoyl Hinge-Binder Screening

This compound is best deployed as a screening hit candidate in high-throughput kinase inhibition assays where the pyridine-3-carbonyl motif is hypothesized to engage the kinase hinge region through a dual H-bond acceptor interaction (carbonyl oxygen and pyridine nitrogen). The 3-pyridyl regioisomer presents the H-bond acceptor pair at a distance of ~4.8 Å, compatible with kinase hinge residues such as the backbone NH of the gatekeeper+3 position, as inferred from general kinase inhibitor SAR [1]. Procurement of the correct regioisomer over the 2-pyridyl or 4-pyridyl variant is essential for maintaining this binding geometry.

Structure-Activity Relationship (SAR) Expansion Around the Nicotinoyl Vector

The compound serves as a parent scaffold for systematic SAR exploration of the pyridine-3-carbonyl substituent. Its unsubstituted pyridine ring provides a clean baseline for probing the effects of substituent addition (halogen, methyl, methoxy) at the 2-, 4-, 5-, and 6-positions of the pyridine ring. The favorable computed properties (LogP = 1.9, TPSA = 68.2 Ų) leave ample property space for analog expansion without immediate violation of lead-like criteria [2]. The cyclopropyl group on the pyrimidine core further permits parallel SAR at the 4-position to optimize metabolic stability and hydrophobic pocket occupancy.

Selectivity Profiling Against Kinase Panels Using Regioisomer Controls

The distinct pharmacophoric presentation of the 3-pyridyl versus 2-pyridyl carbonyl enables selectivity profiling experiments where the target compound and its regioisomers are screened side-by-side against a broad kinase panel. Differential inhibition patterns can be attributed to the altered H-bond vector geometry, providing mechanistic insight into hinge-binding preferences. The commercial availability of the 2-pyridyl analog (CAS 2320144-69-0) as a control compound makes such selectivity deconvolution studies practically feasible [3].

Fragment-Based Drug Design (FBDD) Lead Generation with a Poised Scaffold

With a molecular weight of 338.4 Da and 5 rotatable bonds, the compound sits at the upper boundary of fragment-like space but below typical lead-like thresholds, making it suitable as a 'poised scaffold' for fragment growing and merging strategies. The piperidine nitrogen is already functionalized with the nicotinoyl group, while the pyrimidine 2-position, the pyridine ring positions, and the piperidine ring itself offer multiple synthetic vectors for further elaboration. The documented purity of ≥95% from commercial suppliers supports immediate use in biophysical fragment screening (SPR, DSF, NMR) without the need for re-purification [1].

Quote Request

Request a Quote for 4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.